Synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
Synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
An In-depth Technical Guide to the Synthesis and Characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
Introduction
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a substituted aryl tetrazole of interest to researchers in medicinal chemistry and drug development. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity. The presence of a fluoro and a nitro group on the phenyl ring provides opportunities for further functionalization and modulation of the compound's physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole, intended for researchers, scientists, and professionals in the field of drug development.
Synthesis
The synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is achieved through a two-step process. The first step involves the nitration of 4-fluorobenzonitrile to yield the key intermediate, 4-fluoro-3-nitrobenzonitrile. The second step is a [2+3] cycloaddition reaction between 4-fluoro-3-nitrobenzonitrile and sodium azide to form the desired tetrazole ring.
Step 1: Synthesis of 4-fluoro-3-nitrobenzonitrile
The starting material, 4-fluoro-3-nitrobenzonitrile, can be synthesized by the nitration of 4-fluorobenzonitrile using potassium nitrate in concentrated sulfuric acid.[1]
Experimental Protocol: Synthesis of 4-fluoro-3-nitrobenzonitrile[1]
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To a stirred slurry of silica gel in 125 mL of concentrated sulfuric acid, cooled to 0°C, add 12.5 g (103 mmol) of 4-fluorobenzonitrile.
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To this mixture, add 10.4 g (103 mmol) of potassium nitrate in portions, maintaining the temperature at 0°C.
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Stir the reaction mixture at 0°C for 20 minutes.
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Remove the sulfuric acid by passing the mixture through a short column of silica gel.
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Wash the product from the silica gel with methylene chloride.
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Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.
Step 2: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
The formation of the tetrazole ring is accomplished via a zinc-catalyzed [2+3] cycloaddition of the nitrile group in 4-fluoro-3-nitrobenzonitrile with sodium azide. This method is known for its efficiency and safety.[2][3][4]
Experimental Protocol: Synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
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In a round-bottom flask, dissolve 1.66 g (10 mmol) of 4-fluoro-3-nitrobenzonitrile and 0.72 g (11 mmol) of sodium azide in 20 mL of N,N-dimethylformamide (DMF).
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To this solution, add 0.27 g (2 mmol) of anhydrous zinc chloride.
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Heat the reaction mixture to 120°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.
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After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
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Acidify the mixture with 2N hydrochloric acid to a pH of 2-3 to precipitate the product.
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Filter the precipitate, wash it with cold water, and dry it under vacuum to yield 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.
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The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Characterization
The synthesized 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can be characterized by various spectroscopic techniques to confirm its structure and purity. The following sections detail the expected analytical data.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₄FN₅O₂ |
| Molecular Weight | 209.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected in the range of 180-220 °C (by analogy) |
NMR Spectroscopy
The NMR spectra are predicted based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and experimental conditions.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~16.5 (broad) | br s | 1H | N-H (tetrazole) |
| ~8.60 | dd | 1H | H-2 (aromatic) |
| ~8.35 | ddd | 1H | H-6 (aromatic) |
| ~7.80 | t | 1H | H-5 (aromatic) |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~158.0 (d) | C-F (aromatic) |
| ~155.0 | C-5 (tetrazole) |
| ~148.0 | C-NO₂ (aromatic) |
| ~132.0 | C-H (aromatic) |
| ~128.0 | C-H (aromatic) |
| ~125.0 (d) | C-H (aromatic) |
| ~120.0 | C-CN (ipso-carbon of the aromatic ring) |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[5][6][7][8]
| Wavenumber (cm⁻¹) | Vibration Mode |
| 3100-2800 | N-H stretching (tetrazole) |
| 1620-1580 | C=N stretching (tetrazole ring) |
| 1540-1520 | Asymmetric NO₂ stretching |
| 1480-1440 | Aromatic C=C stretching |
| 1360-1340 | Symmetric NO₂ stretching |
| 1280-1200 | C-F stretching |
| 1150-1000 | Tetrazole ring vibrations |
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for aryl tetrazoles, which often involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[9][10][11]
| m/z | Proposed Fragment |
| 210 | [M+H]⁺ (for ESI-MS) |
| 209 | [M]⁺ (for EI-MS) |
| 181 | [M - N₂]⁺ |
| 166 | [M - HN₃]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.
References
- 1. 4-FLUORO-3-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels | MDPI [mdpi.com]
- 10. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciencesite.com [lifesciencesite.com]
